N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide
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Overview
Description
N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-5-(4-METHYLPHENYL)-3-ISOXAZOLECARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse pharmacological effects, including antileishmanial and antimalarial activities . The structure of this compound includes a pyrazole ring, an isoxazole ring, and a carboxamide group, making it a versatile molecule in medicinal chemistry.
Preparation Methods
The synthesis of N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-5-(4-METHYLPHENYL)-3-ISOXAZOLECARBOXAMIDE typically involves multi-step reactions. One common method includes the condensation of ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with various aromatic and aliphatic hydrazines . The reaction conditions often involve the use of catalysts such as sodium acetate at room temperature, followed by purification through filtration to obtain high yields of the desired product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and isoxazole rings.
Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents like ethanol or dichloromethane. .
Scientific Research Applications
N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-5-(4-METHYLPHENYL)-3-ISOXAZOLECARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-5-(4-METHYLPHENYL)-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes in the Leishmania parasite, leading to its antileishmanial effects . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and leading to the death of the parasite.
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives and isoxazole-containing molecules. For example:
5-Amino-pyrazoles: These compounds are also known for their diverse biological activities and are used in the synthesis of various heterocyclic systems.
3(5)-Substituted Pyrazoles: These compounds exhibit tautomerism, which influences their reactivity and biological activities.
Imidazole Derivatives: These compounds share some structural similarities and are known for their broad range of chemical and biological properties.
Properties
Molecular Formula |
C18H20N4O2 |
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Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C18H20N4O2/c1-4-22-13(3)15(11-20-22)10-19-18(23)16-9-17(24-21-16)14-7-5-12(2)6-8-14/h5-9,11H,4,10H2,1-3H3,(H,19,23) |
InChI Key |
LAWSTUIQWNQFTB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)CNC(=O)C2=NOC(=C2)C3=CC=C(C=C3)C)C |
Origin of Product |
United States |
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